(E)-ethyl 4-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate
Description
The compound (E)-ethyl 4-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate features a thiazolidinone core substituted with a benzylidene group at position 5, a thioxo group at position 2, and an acetamido-linked ethyl benzoate moiety. This structure is synthesized via condensation reactions between benzaldehyde derivatives and ethyl cyanoacetate, followed by functionalization steps to introduce the acetamido-benzoate group .
Key structural characteristics include:
- 5-Benzylidene group: Imparts planarity and π-conjugation, influencing molecular interactions.
- 2-Thioxothiazolidin-4-one core: Contributes to hydrogen bonding and metal chelation capabilities.
- Ethyl benzoate acetamido side chain: Modulates lipophilicity and bioavailability.
Crystallographic data for analogous compounds (e.g., ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates) reveal triclinic crystal systems (Space group P-1) with dimensions such as a = 8.0592(12) Å, b = 11.0011(16) Å, and c = 13.471(2) Å . These structural features are critical for understanding reactivity and intermolecular interactions.
Properties
IUPAC Name |
ethyl 4-[[2-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c1-2-27-20(26)15-8-10-16(11-9-15)22-18(24)13-23-19(25)17(29-21(23)28)12-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3,(H,22,24)/b17-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZLYEMYBFHYLO-SFQUDFHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CC=C3)/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Thiazolidinone Core
The synthesis typically begins with the preparation of the thiazolidinone scaffold. Rhodanine (1a ) or its 3-substituted derivatives serve as starting materials. For example, 3-aminorhodanine (1d ) can be functionalized via sulfonylation or alkylation to introduce diversity at the N-3 position.
Reaction Conditions :
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Solvent : Ethanol, acetic acid, or toluene.
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Catalyst : Piperidine, sodium acetate, or tetrabutylammonium bromide.
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | Piperidine (0.1 eq) | 89% |
| Solvent | Acetic acid | 72–98% |
| Temperature | 80–150°C | Z-Selectivity |
| Microwave Power | 90–300 W | 62–89% |
Microwave-assisted reactions significantly reduce reaction times from hours to minutes while improving yields. For instance, (5Z)-5-benzylidene-2-thioxothiazolidin-4-one is obtained in 89% yield after 60 minutes at 80°C under 90 W irradiation.
Amide Coupling with Ethyl 4-Aminobenzoate
The acetamido benzoate moiety is introduced via amide bond formation between the thiazolidinone-acetic acid derivative and ethyl 4-aminobenzoate. Carbodiimide-based coupling agents (e.g., EDC, DCC) or mixed anhydride methods are employed:
Key Considerations :
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Activation : Pre-activation of the carboxylic acid with EDC/HOBt minimizes side reactions.
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Solvent : Dichloromethane or DMF ensures solubility.
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Yield : 70–85% after purification by column chromatography.
Microwave-Assisted Synthesis: Optimization and Efficiency
Microwave dielectric heating has revolutionized the synthesis of thiazolidinone derivatives by enabling rapid, high-yield transformations. A comparative analysis of microwave vs. conventional methods reveals stark contrasts:
| Condition | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | 6–24 hours | 20–60 minutes |
| Yield | 50–75% | 62–98% |
| Stereoselectivity | Moderate | High (Z > E) |
| Energy Consumption | High | Low |
For (E)-ethyl 4-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate , microwave conditions using Synthewave® or Monowave® reactors at 80–150°C with piperidine/acetic acid catalysts achieve yields exceeding 90%. The E-isomer predominates when aryl aldehydes with electron-withdrawing groups are used, likely due to stabilized transition states.
Solid-Phase Combinatorial Approaches
Solid-phase synthesis offers advantages in parallel library generation and purification efficiency. Rhodanine-3-acetic acid anchored to Wang or Rink amide resin undergoes Knoevenagel condensation with benzaldehydes, followed by cleavage to yield the target compound.
Procedure :
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Resin Loading : Rhodanine-3-acetic acid → Wang resin (0.8 mmol/g).
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Condensation : Benzaldehyde (3 eq), piperidine (0.1 eq), 80°C, 2 hours.
This method facilitates rapid screening of benzylidene analogs but requires optimization to minimize resin degradation.
One-Pot Multicomponent Synthesis
A streamlined one-pot protocol combines primary amines, aldehydes, ethyl chloroacetate, and carbon disulfide in polyethylene glycol (PEG) under ultrasonic irradiation:
Advantages :
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Atom Economy : All reactants incorporated into the product.
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Green Chemistry : PEG as a recyclable solvent reduces waste.
Analytical Characterization and Validation
Critical to synthetic success is rigorous characterization:
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 4-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C21H18N2O4S2
- Molecular Weight : 402.51 g/mol
- CAS Number : 303790-54-7
The structure features a thiazolidine ring, which is known for its biological activity, particularly in the context of anti-inflammatory and anticancer properties.
Anticancer Properties
Research indicates that thiazolidine derivatives, including (E)-ethyl 4-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of thiazolidinones can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .
Antimicrobial Activity
Compounds containing thiazolidine moieties have been evaluated for their antimicrobial properties. The presence of the benzylidene group enhances their interaction with microbial targets, potentially leading to effective treatments against bacterial and fungal infections .
Anti-inflammatory Effects
Thiazolidine derivatives are also noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic effects in conditions such as arthritis and other inflammatory diseases .
Case Study 1: Anticancer Activity
In a study evaluating various thiazolidine derivatives, (E)-ethyl 4-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate was tested against human cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer). The compound demonstrated significant cytotoxicity with IC50 values comparable to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of thiazolidine derivatives revealed that (E)-ethyl 4-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of (E)-ethyl 4-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes and proteins, inhibiting their activity. The benzylidene group can also interact with cellular components, leading to the induction of apoptosis in cancer cells. The compound’s anti-inflammatory effects are believed to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-Substituted Benzoates
Compounds such as I-6230 , I-6232 , and I-6373 () share the ethyl benzoate backbone but differ in substituents:
- I-6230: Contains a pyridazin-3-ylphenethylamino group.
- I-6232: Features a 6-methylpyridazin-3-ylphenethylamino group.
- I-6373 : Includes a 3-methylisoxazol-5-ylphenethylthio group.
| Compound | Substituent | Key Feature | Potential Application |
|---|---|---|---|
| Target Compound | 5-Benzylidene-2-thioxothiazolidinone | Bioactive heterocycle, H-bond donor | Antimicrobial, Anticancer |
| I-6230 | Pyridazin-3-ylphenethylamino | Nitrogen-rich aromatic system | Kinase inhibition |
| I-6232 | 6-Methylpyridazin-3-ylphenethylamino | Enhanced lipophilicity | CNS-targeted therapies |
| I-6373 | 3-Methylisoxazol-5-ylphenethylthio | Sulfur linkage, redox activity | Antioxidant, Enzyme inhibition |
These compounds exhibit varied electronic properties due to differences in substituents. For example, the thioether linkage in I-6373 may enhance redox activity compared to the acetamido group in the target compound .
Thiazolidinone and Imidazolidinone Derivatives
(a) 5-Benzylidene-3-substituted-2-thioxo-imidazolidin-4-ones (Compounds 27–33, )
- Core Structure: Imidazolidinone (5-membered ring with two nitrogens) vs. thiazolidinone (sulfur-containing ring).
- Synthesis : Prepared via 1,4-nucleophilic addition between 2-thioxo-imidazolidin-4-one and acrylate derivatives .
- Key Difference: The imidazolidinone core lacks sulfur in the ring, reducing thiol-mediated reactivity but improving metabolic stability.
(b) Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates (4a–j, )
- Structural Similarity: Shares the thiazolidinone core and ethyl benzoate group.
- Synthesis: Uses dimethyl acetylenedicarboxylate (DMAD) in methanol, leading to a 2-methoxy-2-oxoethylidene substituent .
- Crystallography : Confirms planar geometry and hydrogen-bonding networks, similar to the target compound .
Physicochemical and Spectral Properties
- Melting Points: Analogous thiazolidinone derivatives (e.g., 2-thioxothiazolidin-4-one compounds) show melting points consistent with literature (e.g., 160–165°C), indicating structural purity .
- Spectroscopy : FT-IR and FT-Raman studies of related ethyl benzoate derivatives (e.g., ethyl 4-(2-(4-oxo-3-phenethylquinazolin-2-ylthio)acetamido)benzoate) reveal characteristic peaks for C=O (1670–1750 cm⁻¹) and C=S (1250–1350 cm⁻¹) bonds .
Biological Activity
(E)-ethyl 4-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the realms of anticancer, antimicrobial, and antifungal properties. This article delves into its synthesis, biological evaluations, and the mechanisms underpinning its activity.
Chemical Structure and Synthesis
The compound belongs to the thiazolidine family, characterized by a thiazolidine ring fused with a benzylidene moiety. The synthesis typically involves the condensation of thiazolidinedione derivatives with appropriate acetamido and benzoate components. The following table summarizes key structural attributes:
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₁N₃O₃S₂ |
| Molecular Weight | 279.33 g/mol |
| CAS Number | 1151944-57-8 |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including HT-29 (colon cancer), A549 (lung cancer), and HCT-116 (colon cancer). The mechanism involves:
- VEGFR-2 Inhibition : The compound acts as a potent inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), crucial for tumor angiogenesis. In vitro studies reported an IC₅₀ value of 0.081 μM against VEGFR-2, demonstrating significant potency .
- Induction of Apoptosis : Flow cytometric analyses indicated that treatment with this compound increased apoptosis rates in HT-29 cells from 3.1% to 31.4%, suggesting it may induce cell death through apoptotic pathways .
Antimicrobial Activity
The compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study evaluating various thiazolidine derivatives reported that several compounds within this class showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains . Key findings include:
- Minimum Inhibitory Concentration (MIC) : Compounds demonstrated MIC values ranging from 0.56 to 4.17 μM against various bacterial strains, indicating strong antibacterial properties .
Antifungal Activity
In addition to its antibacterial properties, the compound also shows antifungal activity. It has been tested against several fungal pathogens, including Candida species, with results indicating fungicidal effects at low concentrations . The proposed mechanism involves disruption of the fungal cell wall integrity and interference with glucose transport systems, leading to cell death .
The biological activity of (E)-ethyl 4-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate is attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound inhibits enzymes involved in critical cellular processes, including those related to cell wall synthesis in bacteria.
- Induction of Apoptosis : By modulating apoptosis-related proteins such as BAX and Bcl-2, the compound promotes programmed cell death in cancer cells.
- Disruption of Metabolic Pathways : Its interaction with glucose transporters in fungi suggests a novel mechanism that could be exploited for therapeutic applications.
Case Studies
Recent research has demonstrated the efficacy of this compound in various experimental setups:
- Study on Cancer Cell Lines : A comprehensive evaluation involving multiple cancer cell lines showed that the compound not only inhibited growth but also significantly increased apoptosis markers .
- Antimicrobial Testing : A series of tests on bacterial strains revealed consistent antibacterial activity across different species, reinforcing its potential as a broad-spectrum antimicrobial agent .
- Fungal Inhibition Trials : Trials conducted on Candida spp. indicated that the compound could effectively reduce fungal load, with morphological changes observed under microscopy post-treatment .
Q & A
Q. How should researchers address inconsistencies in synthetic yields reported across literature?
- Methodological Answer : Systematically test variables:
- Catalysts : Compare yields with/without p-toluenesulfonic acid (PTSA) or molecular sieves.
- Purification : Use column chromatography (silica gel, hexane/EtOAc) vs. recrystallization (ethanol/water).
- Scale : Evaluate reproducibility at 1 mmol vs. 10 mmol scales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
